molecular formula C25H27BrClNO5 B14944688 Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate

Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate

Cat. No.: B14944688
M. Wt: 536.8 g/mol
InChI Key: YWXVLGOBRNGOOM-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate is a complex organic compound that features a combination of bromine, chlorine, and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate typically involves multiple stepsThe morpholine group is then incorporated via a Mannich reaction, which is known for its efficiency in forming carbon-nitrogen bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl and chlorophenyl groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group would yield 4-bromophenol, while reduction of the carbonyl group would produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate involves its interaction with specific molecular targets. The bromophenyl and chlorophenyl groups may interact with hydrophobic pockets in proteins, while the morpholine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-methoxyphenyl)-2-(morpholin-4-ylcarbonyl)hexanoate
  • Methyl 4-[(4-chlorophenyl)carbonyl]-3-(4-bromophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate

Uniqueness

Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate is unique due to the specific combination of bromine, chlorine, and morpholine functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C25H27BrClNO5

Molecular Weight

536.8 g/mol

IUPAC Name

methyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)-2-(morpholine-4-carbonyl)hexanoate

InChI

InChI=1S/C25H27BrClNO5/c1-3-20(23(29)17-4-8-18(26)9-5-17)21(16-6-10-19(27)11-7-16)22(25(31)32-2)24(30)28-12-14-33-15-13-28/h4-11,20-22H,3,12-15H2,1-2H3

InChI Key

YWXVLGOBRNGOOM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)N2CCOCC2)C(=O)OC)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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